molecular formula C13H22O4 B12844953 Di tert butyl cyclopropane-1,1-dicarboxylate

Di tert butyl cyclopropane-1,1-dicarboxylate

Cat. No.: B12844953
M. Wt: 242.31 g/mol
InChI Key: RCKWUBWMUIUJDV-UHFFFAOYSA-N
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Description

Di tert butyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H24O4. It is a derivative of cyclopropane, featuring two tert-butyl ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di tert butyl cyclopropane-1,1-dicarboxylate can be synthesized through the esterification of cyclopropane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Di tert butyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of di tert butyl cyclopropane-1,1-dicarboxylate involves its reactivity with various nucleophiles and electrophiles. The cyclopropane ring’s strain makes it susceptible to ring-opening reactions, which can lead to the formation of new compounds. The tert-butyl ester groups can undergo hydrolysis or substitution, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di tert butyl cyclopropane-1,1-dicarboxylate is unique due to its combination of a strained cyclopropane ring and bulky tert-butyl ester groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Biological Activity

Di tert-butyl cyclopropane-1,1-dicarboxylate (DTBC) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of DTBC, focusing on its mechanisms of action, synthesis, and relevant studies that highlight its effects on various biological systems.

Structure and Synthesis

Di tert-butyl cyclopropane-1,1-dicarboxylate is characterized by a cyclopropane ring with two tert-butyl groups and two carboxylate functionalities. The synthesis of DTBC typically involves the reaction of cyclopropanecarboxylic acid derivatives with tert-butyl alcohol under acidic conditions. This method allows for the introduction of the bulky tert-butyl groups, which can influence the compound's biological interactions due to steric effects.

Mechanisms of Biological Activity

The biological activity of DTBC can be attributed to several mechanisms:

  • Enzyme Inhibition : DTBC has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme critical in the branched-chain amino acid biosynthetic pathway in plants. This inhibition can lead to herbicidal effects, making DTBC a candidate for agricultural applications .
  • Cytotoxicity : Similar to other cyclopropane derivatives, DTBC may exhibit cytotoxic properties against cancer cell lines. The strained cyclopropane moiety can facilitate interactions with cellular targets, potentially leading to apoptosis in malignant cells .

1. Herbicidal Activity

A study evaluated the herbicidal activity of various cyclopropane-1,1-dicarboxylic acid analogues, including DTBC. The results indicated that while many compounds exhibited low herbicidal activity against species such as Lactuca sativa and Agrostis stolonifera, certain analogues showed moderate effectiveness by inhibiting KARI activity .

Compound NameHerbicidal ActivityKARI Inhibition
DTBCLowYes
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideModerateYes

2. Cytotoxicity in Cancer Cells

Research on cyclopropane derivatives has demonstrated their potential cytotoxic effects on various cancer cell lines. A specific study highlighted how modifications in the cyclopropane structure could enhance activity against HeLa cells through mechanisms involving enzyme inhibition and cellular signaling disruption .

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of DTBC and its analogues to target enzymes like KARI. These studies suggest that the bulky tert-butyl groups play a significant role in stabilizing interactions within the active site of enzymes, contributing to their inhibitory effects .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ditert-butyl cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H22O4/c1-11(2,3)16-9(14)13(7-8-13)10(15)17-12(4,5)6/h7-8H2,1-6H3

InChI Key

RCKWUBWMUIUJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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